N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide
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Overview
Description
N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide is a chemical compound that features a benzodioxole ring substituted with a chlorine atom and an acetamide group
Mechanism of Action
Target of Action
The primary target of N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide is microtubules and their component protein, tubulin . Microtubules are a key component of the cell’s cytoskeleton and play a crucial role in many cellular processes, including mitosis, intracellular transport, and maintaining cell shape .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly . This modulation can occur through the suppression of tubulin polymerization or stabilization of microtubule structure . The compound’s interaction with its targets leads to changes in the cell cycle, specifically causing cell cycle arrest at the S phase .
Biochemical Pathways
The compound affects the microtubule-tubulin pathway . By modulating microtubule assembly, it disrupts the normal function of microtubules, leading to downstream effects such as mitotic blockade and cell apoptosis .
Result of Action
The result of this compound’s action is the induction of apoptosis in cancer cells . This is achieved through the compound’s interaction with its targets and its effect on the cell cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-1,3-benzodioxole and acetic anhydride.
Reaction Conditions: The 6-chloro-1,3-benzodioxole is reacted with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Formation of Intermediate: This reaction forms an intermediate, which is then treated with an amine, such as methylamine, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature and pressure.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the benzodioxole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on various cell lines and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]amine: Similar structure but with an amine group instead of an acetamide group.
N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]carbamate: Similar structure but with a carbamate group.
Uniqueness
N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide is unique due to its specific substitution pattern on the benzodioxole ring and the presence of the acetamide group, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12-4-7-2-9-10(3-8(7)11)15-5-14-9/h2-3H,4-5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACGNSWKBYPRRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC2=C(C=C1Cl)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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